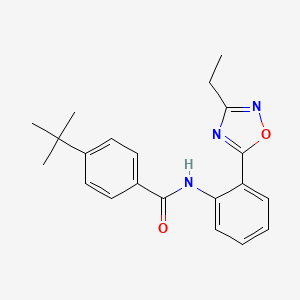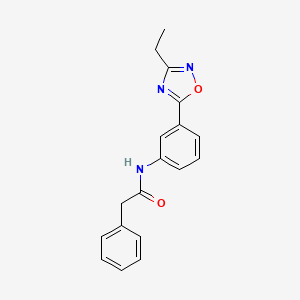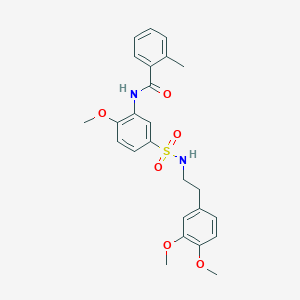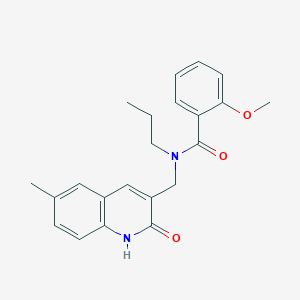
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate, the main excitatory neurotransmitter, from the synaptic cleft. Inhibition of EAATs by TBOA can lead to increased levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
TBOA works by inhibiting the activity of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process by which excessive glutamate causes damage to neurons. TBOA has been shown to be a non-competitive inhibitor of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site.
Biochemical and physiological effects:
The inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide by TBOA can have several biochemical and physiological effects. Increased levels of glutamate in the brain can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to induce seizures in animal models, indicating its potential to disrupt normal brain activity. Additionally, TBOA has been shown to alter synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neural activity.
実験室実験の利点と制限
One advantage of using TBOA in laboratory experiments is its potency as an EAAT inhibitor. This allows for the manipulation of glutamate levels in the brain, which can be useful for studying the role of glutamate in various neurological disorders. However, one limitation of using TBOA is its potential to induce seizures, which can complicate experimental results. Additionally, the non-specific nature of TBOA's inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can make it difficult to attribute specific effects to glutamate transporter inhibition.
将来の方向性
There are several potential future directions for research involving TBOA. One area of interest is the development of more specific EAAT inhibitors that can target specific subtypes of glutamate transporters. Additionally, TBOA's potential to induce seizures could be further investigated to better understand the mechanisms underlying epilepsy. Finally, TBOA's effects on synaptic plasticity could be studied in more detail to better understand its potential role in neurodegenerative diseases.
合成法
TBOA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline to yield TBOA.
科学的研究の応用
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to induce seizures in animal models and has been used to investigate the mechanisms underlying epilepsy. TBOA has also been used to study the effects of glutamate transporter inhibition on stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-23-20(26-24-18)16-8-6-7-9-17(16)22-19(25)14-10-12-15(13-11-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXYHBUUAHYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)



